N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide

Description

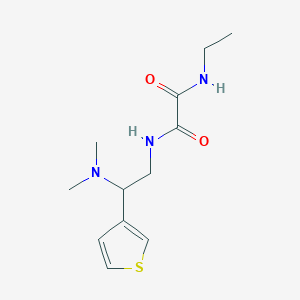

N1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide is a substituted oxalamide derivative featuring a dimethylamino group, a thiophen-3-yl moiety, and an ethyl group. Its structure combines a thiophene ring (a sulfur-containing heterocycle) with a tertiary amine, linked via an oxalamide backbone.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-4-13-11(16)12(17)14-7-10(15(2)3)9-5-6-18-8-9/h5-6,8,10H,4,7H2,1-3H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVZMDWHQPNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CSC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with thiophene-3-carboxaldehyde to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide depends on its application:

In Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.

In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function within electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxalamide Derivatives

A closely related compound, N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide (CAS: 946328-46-7), shares the oxalamide core and thiophen-3-yl group but substitutes the ethyl group with a 3,4-difluorophenyl moiety . This fluorinated analog likely exhibits altered physicochemical properties, such as enhanced lipophilicity and metabolic stability, due to the electron-withdrawing fluorine atoms.

Key Comparison Table: Oxalamide Derivatives

Thiophene-Containing Amides vs. Thioamides

The target compound differs from thioamide analogs (e.g., thiopeptides) in its amide bond structure. Thioamides, such as those synthesized via ynamide-mediated reactions or thiobenzimidazolone derivatives, replace the carbonyl oxygen with sulfur, enhancing resistance to enzymatic degradation . For example:

- Thiopeptides : Synthesized using ynamides to introduce thioamide bonds, improving stability in biological systems .

- Thioacyl-N-phthalimides : Classic thioacylating agents for peptide modification .

In contrast, the oxalamide backbone of this compound may offer distinct hydrogen-bonding capabilities but lower hydrolytic stability compared to thioamides.

Role of Dimethylamino and Thiophene Groups

The dimethylamino group in the target compound is a common feature in bioactive molecules, influencing solubility and receptor interactions. For instance:

- Ethyl 4-(dimethylamino)benzoate: Exhibits higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate due to steric and electronic effects .

- 2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry but less effective in photopolymerization due to amine positioning .

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethyloxalamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Molecular Characteristics

- Molecular Formula : C12H16N2O2S

- Molecular Weight : 252.34 g/mol

- CAS Number : 40538-81-6

The compound features a thiophene ring, which is known for its diverse biological activities, and an oxalamide group that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The dimethylamino group can facilitate interactions with neurotransmitter receptors, while the thiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins.

Pharmacological Studies

-

Anticancer Activity :

- A study investigated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

-

Antimicrobial Activity :

- In vitro assays demonstrated that this compound showed potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 5 µg/mL .

- Neuroprotective Effects :

Data Table: Biological Activity Overview

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation |

| A549 (lung cancer) | 12 | Apoptosis via caspase activation | |

| Antimicrobial | Staphylococcus aureus | 5 | Cell wall synthesis inhibition |

| Streptococcus pneumoniae | 5 | Cell wall synthesis inhibition | |

| Neuroprotective | SH-SY5Y (neuroblastoma) | N/A | Oxidative stress inhibition |

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 and A549 cell lines, researchers treated cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including Annexin V positivity and increased levels of cleaved caspases .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using disk diffusion methods against selected bacterial strains. The compound displayed zones of inhibition comparable to standard antibiotics, confirming its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.